REACTION_CXSMILES
|
C[N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)C=CC=1)[CH3:3].[CH:14]([O:17]C1C=CC(CC(O)=O)=CC=1)([CH3:16])[CH3:15].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:35])C=CC=CC=1>O1CCCC1>[N:2]([CH2:4][C:13]1[CH:12]=[CH:11][C:10]([O:17][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)=[C:3]=[O:35]
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Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
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C(C)(C)OC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
|
Details
|
the mixture refluxed for 6 hours
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
to precipitate out the ammonium phosphate salt
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Type
|
ADDITION
|
Details
|
A mixture of diethyl ether and ethyl acetate (1:1 v/v, 25 mL)
|
Type
|
ADDITION
|
Details
|
was added to the cold reaction mixture
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered from the reaction mixture
|
Type
|
WASH
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Details
|
washed with diethyl ether: ethyl acetate (1:1 v/v, 20 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)CC1=CC=C(C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |